N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core substituted with a methyl group at position 2 and a benzylcarboxamide moiety. Benzoxazines are heterocyclic compounds of pharmacological interest due to their structural versatility and bioactivity. The 3-oxo group in the dihydrobenzoxazine scaffold is critical for interactions with biological targets, such as enzymes and receptors, while substituents like the benzyl and methyl groups modulate physicochemical properties and selectivity .
Synthetic routes for related compounds often involve cyclization of 2-aminophenols with dibromo derivatives (e.g., 1,2-dibromoethane or ethyl 2,3-dibromopropionate), followed by acylation or substitution reactions . For example, N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines are synthesized via similar methods, highlighting the adaptability of the benzoxazine core for functionalization .
Properties
IUPAC Name |
N-benzyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(15(20)18-11-12-7-3-2-4-8-12)16(21)19-13-9-5-6-10-14(13)22-17/h2-10H,11H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOZFZUUFWWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141633 | |
| Record name | 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861211-64-5 | |
| Record name | 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861211-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2-methyl-3-oxo-N-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with benzyl bromide in the presence of a base to form the benzoxazine ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzoxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Modifications
The pharmacological profile of benzoxazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Bioactivity: The benzylcarboxamide group in the target compound may enhance lipophilicity and membrane permeability compared to simpler alkyl substituents (e.g., ethylphenyl in ). This could influence CNS penetration or receptor binding .
Core Heteroatom Modifications :
- Replacement of oxygen with sulfur (benzothiazine analogs, ) introduces electronegativity differences, altering hydrogen-bonding capacity and metabolic pathways. Sulfur-containing analogs may exhibit prolonged half-lives.
Formylation and Positional Isomerism :
- Formylation at position 7 (via Vilsmeier-Haack) yields compounds with calcium antagonist activity, while Rieche’s method produces 6- and 8-formyl isomers with undefined activity profiles . The target compound’s lack of formylation suggests divergent mechanisms, possibly favoring GPCR modulation over ion channel effects.
Dual-Activity Compounds :
- Fluorinated benzoxazines with optimized linker flexibility demonstrate dual thrombin inhibition and antiplatelet activity . The rigid 2-methyl group in the target compound may preclude such dual functionality but could enhance selectivity for single targets like serotonin receptors .
Biological Activity
N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.32 g/mol. The compound features a benzoxazine ring that contributes to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, a study demonstrated that derivatives of 3,4-dihydrobenzoxazines exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspase activation and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon) | 15.0 | Caspase activation |
| DU145 (Prostate) | 12.5 | Mitochondrial dysfunction |
Antimicrobial Activity
Benzoxazine derivatives have shown promising antimicrobial properties. Research indicates that N-benzyl derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of N-benzyl-2-methyl-3-oxo compounds have been explored in several studies. These compounds inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Case Studies
- Anticancer Efficacy : A recent study evaluated the efficacy of N-benzyl-2-methyl-3-oxo derivatives on human colon cancer cells (HT29). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM observed for the compound.
- Antimicrobial Testing : In another investigation, the compound was tested against various bacterial strains. The results highlighted its effectiveness against Staphylococcus aureus with an MIC of 8 µg/mL.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, and what are their key intermediates?
- Methodological Answer : The compound can be synthesized via cyclization of 2-aminophenols with dibromoethane (e.g., 1,2-dibromoethane) followed by acylation with dichloroacetyl chloride . Another approach involves Lewis acid-catalyzed SN2-type ring-opening of aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization. For example, 2-methoxyanilines react with 2-bromoethanol to form intermediates like [(2,5-dimethoxyphenyl)amino]methanol, which cyclize after deprotection .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Structural validation typically employs:
- 1H/13C NMR : To confirm substituent positions and benzoxazine ring conformation.
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N–H) functional groups.
- X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., used for 3,4-dihydro-2H-1,4-benzoxazine derivatives in ).
- ESI-MS : Confirms molecular weight and fragmentation patterns .
Q. What are the primary physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer : Key properties include:
- Melting point : ~96–98°C (for nitro-substituted analogs) .
- Density : ~1.057 g/cm³ (similar benzoxazines) .
- Solubility : Polar aprotic solvents (e.g., DMSO, acetone) are preferred due to the hydrophobic benzyl group and polar carboxamide . Stability under acidic/basic conditions must be tested via pH-controlled degradation studies.
Advanced Research Questions
Q. How can racemization during synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine derivatives be minimized?
- Methodological Answer : Racemization arises during SN2 reactions (e.g., using ethyl 2,3-dibromopropionate) due to dehydrobromination into ethyl 2-bromoacrylate. Strategies include:
- Low-temperature reactions : Reduces kinetic racemization.
- Enantioselective chromatography : Multigram-scale HPLC enantioseparation achieves >99.5% enantiopurity (e.g., Chiralpak® columns) .
- Base selection : Avoid strong bases (e.g., K2CO3) in refluxing acetone, which accelerates racemization .
Q. What contradictions exist in reported biological activities of benzoxazine derivatives, and how can they be resolved?
- Methodological Answer : For example, some derivatives show anti-proliferative activity (e.g., 2,7-dimethyl analogs ), while others act as topoisomerase I inhibitors (e.g., BONC-013 in ). Contradictions may arise from:
- Substituent effects : Methyl vs. nitro groups alter electron density and binding affinity.
- Assay conditions : Varying cell lines or enzyme concentrations (e.g., BONC-013’s IC50 of 0.0006 mM vs. camptothecin’s 0.034 mM ).
- Resolution : Use standardized assays (e.g., plasmid relaxation assays for topoisomerase inhibition) and structure-activity relationship (SAR) studies.
Q. What strategies optimize the benzoxazine scaffold for selective inhibition of human topoisomerase I?
- Methodological Answer :
- Substituent engineering : Ethyl 6-chloro-4-methyl-3-oxo derivatives (e.g., BONC-013) exhibit strong poisoning effects (IC50: 0.0006 mM) by non-intercalative mechanisms .
- Docking studies : Model interactions with topoisomerase I’s DNA-binding pocket.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) to enhance resistance to hepatic CYP450 enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
